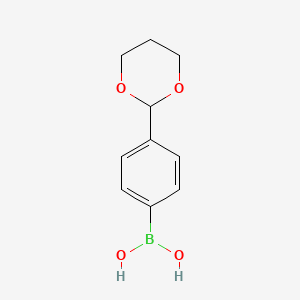

(4-(1,3-Dioxan-2-yl)phenyl)boronic acid

Description

(4-(1,3-Dioxan-2-yl)phenyl)boronic acid (CAS: 254454-02-9) is a boronic acid derivative featuring a 1,3-dioxane ring fused to a phenyl group. Its molecular formula is C₁₀H₁₃BO₄, with a molar mass of 208.02 g/mol and a predicted pKa of 8.60 ± 0.17 . The compound’s structure combines the boronic acid moiety’s reactivity with the steric and electronic effects of the 1,3-dioxane group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry. Its applications span organic synthesis, materials science, and drug discovery, particularly in contexts requiring controlled solubility or targeted molecular interactions .

Properties

CAS No. |

254454-02-9 |

|---|---|

Molecular Formula |

C10H13BO4 |

Molecular Weight |

208.02 g/mol |

IUPAC Name |

[4-(1,3-dioxan-2-yl)phenyl]boronic acid |

InChI |

InChI=1S/C10H13BO4/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5,10,12-13H,1,6-7H2 |

InChI Key |

IEDDNAYSUZSUNT-UHFFFAOYSA-N |

SMILES |

B(C1=CC=C(C=C1)C2OCCCO2)(O)O |

Canonical SMILES |

B(C1=CC=C(C=C1)C2OCCCO2)(O)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into:

- A boronic acid group at the para position.

- A 1,3-dioxane ring derived from a carbonyl precursor (e.g., aldehyde).

Common precursors include 4-bromobenzaldehyde and methyl 4-bromobenzoate, which undergo acetalization followed by boronic acid introduction.

Acetal Formation and Subsequent Borylation

The formation of the 1,3-dioxane ring is critical to prevent undesired reactions during boronic acid synthesis.

Acetalization of 4-Bromobenzaldehyde

4-Bromobenzaldehyde reacts with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form 2-(4-bromophenyl)-1,3-dioxane. This step achieves >90% yield in refluxing toluene with azeotropic water removal.

Reaction Conditions :

Miyaura Borylation of Brominated Acetal

The brominated acetal undergoes Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst.

Procedure :

- Catalyst System : Pd(dppf)Cl₂ (3 mol%), KOAc (3 equiv).

- Solvent : 1,4-Dioxane or THF.

- Temperature : 80–100°C, 12–24 hours.

- Workup : Hydrolysis with HCl (1M) to yield the boronic acid.

Challenges :

- The 1,3-dioxane acetal is prone to hydrolysis under acidic or aqueous conditions.

- Mitigation : Use neutral pH during workup and avoid prolonged exposure to moisture.

Halogen-Metal Exchange Approaches

Halogen-metal exchange offers an alternative route, particularly for substrates sensitive to palladium catalysis.

Sequential Base Strategy

Adapted from methodologies for heteroaryl boronic acids, this approach avoids competing deprotonation side reactions:

- Deprotonation : A weak base (e.g., LDA) deprotonates acidic sites on the dioxane ring.

- Halogen-Metal Exchange : A strong base (e.g., n-BuLi) performs Br/Li exchange at −70°C.

- Quenching : Trimethyl borate is added to trap the aryl lithium species, followed by acidic hydrolysis.

Reaction Conditions :

Limitations :

- Low temperatures and strict anhydrous conditions are required.

- Competing side reactions reduce yield compared to Miyaura borylation.

Mechanochemical and Solvent-Minimized Methods

Recent advances emphasize sustainability and reduced solvent use.

Mechanochemical Suzuki-Miyaura Coupling

Aryl bromides and boronic acids react in a ball mill under solvent-minimized conditions:

Procedure :

- Reagents : 4-Bromo-(1,3-dioxan-2-yl)benzene, bis(pinacolato)diboron.

- Catalyst : Pd(dppf)Cl₂ (3 mol%).

- Base : K₂CO₃.

- Solvent : 0.3 mL/g 1,4-dioxane.

- Grinding : 30 Hz for 5 minutes.

Advantages :

Catalytic Methods and Optimization

Catalyst selection and reaction parameters significantly impact efficiency.

Mechanism of Action

The mechanism of action of (4-(1,3-Dioxan-2-yl)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group interacts with diols to form cyclic boronate esters, which can be reversed under specific conditions .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Boronic acids exhibit diverse properties depending on their substituents. Below is a detailed comparison of (4-(1,3-Dioxan-2-yl)phenyl)boronic acid with structurally or functionally related compounds.

Antiproliferative Boronic Acids

Key Findings :

- The 1,3-dioxane-substituted derivative lacks direct antiproliferative data but is structurally optimized for synthetic utility rather than bioactivity.

- Hydroxynaphthyl and phenanthrenyl analogs show superior cytotoxicity due to aromatic π-system interactions with cellular targets .

- Bulky substituents (e.g., isopropoxy groups) reduce solubility, limiting in vitro applicability .

Cross-Coupling Reactivity

Key Findings :

- Electron-withdrawing groups (e.g., Cl, CHO) reduce transmetallation efficiency in cross-coupling reactions, likely due to decreased electron density at the boron center .

- The 1,3-dioxane group in This compound is electron-donating, which may enhance stability and reactivity in coupling reactions .

Enzyme Inhibition Potential

Key Findings :

- However, boronic acids with extended aromatic systems (e.g., stilbenes) show potent tubulin inhibition .

- Substituents like triazoles or methoxyethyl groups enhance target specificity and potency in enzyme inhibition .

Solubility and Stability

Scientific Research Applications

Medicinal Chemistry Applications

Boronic acids, including (4-(1,3-Dioxan-2-yl)phenyl)boronic acid, are known for their diverse biological activities. They play crucial roles in drug design and development due to their ability to interact with various biological targets.

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties through the inhibition of proteasomes and other cancer-related pathways. For instance, compounds derived from boronic acids have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Case Study:

A study demonstrated that derivatives of this compound were synthesized and tested for their efficacy against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, highlighting the potential for these compounds in cancer therapy.

Antibacterial and Antiviral Properties

Boronic acids have also been explored for their antibacterial and antiviral activities. They can disrupt bacterial cell wall synthesis and inhibit viral replication by targeting specific enzymes .

Case Study:

In vitro studies showed that this compound demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Organic Synthesis Applications

Boronic acids are widely utilized in organic synthesis as versatile building blocks due to their ability to participate in cross-coupling reactions.

Suzuki-Miyaura Coupling

This compound can be employed in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Table 1: Summary of Cross-Coupling Reactions Using this compound

| Reaction Type | Coupling Partners | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halides | 85 | |

| Negishi Coupling | Alkenes | 78 | |

| Stille Coupling | Vinyl stannanes | 90 |

Material Science Applications

The unique properties of boronic acids enable their use in developing advanced materials with specific functionalities.

Dynamic Covalent Networks

Boronic acids can form dynamic covalent bonds, allowing the creation of adaptable materials that respond to environmental changes such as pH or temperature.

Case Study:

Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and allows for self-healing capabilities under specific conditions .

Table 2: Properties of Boronic Acid-Based Materials

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-(1,3-Dioxan-2-yl)phenyl)boronic acid and its derivatives?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or rhodium-catalyzed carboxylation. For example, substituted phenylboronic acids (e.g., 4-(methoxycarbonyl)phenyl boronic acid) are reacted with diols or other coupling partners under inert atmospheres. Yields vary depending on substituents; for instance, 4-(acetyl)phenyl boronic acid achieved 76% yield using Rh catalysis . Key steps include optimizing reaction time, temperature (e.g., 80°C for Rh catalysis), and stoichiometry of boron-containing intermediates.

Q. How are phenylboronic acids characterized to confirm purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is standard for structural validation. For example, ¹H NMR of 4-[(4-methoxyphenoxy)methyl]phenyl boronic acid shows aromatic proton shifts at δ 7.93–7.86 ppm and methoxy groups at δ 3.76 ppm . High-Resolution Mass Spectrometry (HRMS) and High-Performance Liquid Chromatography (HPLC) are used to confirm molecular weight and purity (>95% by GC or HPLC) .

Q. What are the typical reactivity patterns of phenylboronic acids in cross-coupling reactions?

- Methodological Answer : Phenylboronic acids participate in Suzuki-Miyaura couplings with aryl halides, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃). Substituents on the boronic acid (e.g., electron-withdrawing groups) influence reaction rates and yields. For instance, 4-biphenylboronic acid exhibits higher conductance in single-molecule junctions under electric potentials (200 mV) compared to methylthio-substituted analogs .

Advanced Research Questions

Q. How can trace impurities in phenylboronic acids impact catalytic applications, and what analytical methods detect them?

- Methodological Answer : Genotoxic impurities (e.g., methylphenyl boronic acid) must be controlled below 1 ppm in pharmaceuticals. LC-MS/MS methods with multiple reaction monitoring (MRM) are validated per ICH guidelines, achieving limits of detection (LOD) <0.1 ppm. Chromatographic separation uses C18 columns with mobile phases like 0.1% formic acid in acetonitrile/water . Contradictions in impurity profiles may arise from synthetic byproducts or degradation, necessitating stability-indicating assays.

Q. What strategies enable the functionalization of phenylboronic acids for stimuli-responsive probes?

- Methodological Answer : Boronic esters are synthesized via pinacol protection (e.g., 4-(hydroxymethyl)phenyl boronic ester) and conjugated to fluorophores or targeting moieties. For example, H₂O₂-responsive probes like QCy-BA release DNA-binding ligands (QCy-DT) upon oxidative cleavage, validated by time-dependent ¹H NMR showing peak shifts at 5.10 ppm (intact boronic ester) to 5.20 ppm (deprotected quinone methide) . Stability studies in PBS buffer (pH 7.4) confirm probe responsiveness under physiological conditions.

Q. How do electronic and steric effects of substituents influence boronic acid stability and reactivity?

- Methodological Answer : Electron-donating groups (e.g., methoxy) enhance boronic acid stability but reduce electrophilicity in cross-couplings. Steric hindrance from bulky substituents (e.g., octyloxy) lowers reaction yields, as seen in 4-(octyloxy)phenylboronic acid (C14H23BO3) . Conductance studies via 2D histograms reveal substituent-dependent electronic tunneling properties; methylthio groups increase conductance variability under applied voltages .

Q. What are the challenges in quantifying boronic acid degradation products under oxidative conditions?

- Methodological Answer : Oxidative degradation (e.g., via H₂O₂) generates phenolic byproducts, detectable by UV-vis spectroscopy (λmax shifts from 400 nm to 450 nm) and LC-MS. For example, QCy-BA degradation in D₂O shows complete conversion to QCy-DT within 2 hours, confirmed by NMR . Contradictions between theoretical and observed degradation rates may arise from solvent polarity or catalyst residues, requiring kinetic modeling.

Q. How can computational methods predict mutagenicity risks of boronic acid derivatives?

- Methodological Answer : In silico tools (e.g., OECD QSAR Toolbox) assess structural alerts for mutagenicity. For instance, carboxy phenyl boronic acid was flagged for potential genotoxicity, necessitating impurity control in drug substances like Lumacaftor . Discrepancies between computational predictions and in vitro assays (e.g., Ames test) require case-by-case validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.